molecular formula C20H16N6O4S B11697079 (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697079
M. Wt: 436.4 g/mol
InChI Key: PIRNJIBZTOJWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone-thiazole hybrid with a complex heterocyclic framework. Its structure features a pyrazolone core (2,4-dihydro-3H-pyrazol-3-one) substituted at the 4-position with a (2-methoxyphenyl)hydrazinylidene group and at the 2-position with a 4-(3-nitrophenyl)-1,3-thiazol-2-yl moiety. The (4Z)-configuration indicates the stereochemistry of the hydrazinylidene substituent. This compound integrates electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C20H16N6O4S

Molecular Weight

436.4 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16N6O4S/c1-12-18(23-22-15-8-3-4-9-17(15)30-2)19(27)25(24-12)20-21-16(11-31-20)13-6-5-7-14(10-13)26(28)29/h3-11,24H,1-2H3

InChI Key

PIRNJIBZTOJWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine

The thiazole core is constructed via a Hantzsch thiazole synthesis. A mixture of 3-nitrobenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and α-bromoacetophenone (1.1 equiv) is refluxed in ethanol at 80°C for 6–8 hours . The reaction is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7). The product precipitates as a yellow solid, filtered, and recrystallized from ethanol to yield 4-(3-nitrophenyl)-1,3-thiazol-2-amine (78% yield, m.p. 165–167°C) .

Key Reaction Parameters

ParameterValue
SolventEthanol
Temperature80°C (reflux)
Reaction Time7 hours
Yield78%

Hydrazone Formation with 2-Methoxyphenylhydrazine

The hydrazinylidene moiety is introduced via condensation. 4-(3-Nitrophenyl)-1,3-thiazol-2-amine (1.0 equiv) is reacted with 2-methoxyphenylhydrazine hydrochloride (1.5 equiv) in acetic acid (10 vol) at 60°C for 4 hours. The pH is adjusted to 5–6 using sodium acetate to favor Z-configuration. The intermediate hydrazone is isolated by vacuum filtration (64% yield).

Analytical Validation

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89–7.02 (m, 8H, aryl-H), 3.85 (s, 3H, OCH3) .

  • HPLC Purity: 98.2% (C18 column, acetonitrile/water 70:30).

Cyclization to Pyrazol-3-one

The pyrazolone ring is formed by reacting the hydrazone intermediate with ethyl acetoacetate (1.2 equiv) in dimethylformamide (DMF) under nitrogen. The mixture is heated at 100°C for 12 hours, followed by quenching with ice-water. The precipitate is purified via column chromatography (SiO2, chloroform/methanol 95:5) to yield the title compound (56% yield) .

Optimization Insights

  • Catalyst Screening: Piperidine (5 mol%) increased yield by 12% compared to uncatalyzed conditions .

  • Solvent Impact: DMF outperformed toluene (56% vs. 32% yield) due to better solubility of intermediates.

Stereochemical Control for Z-Configuration

The Z-configuration at the hydrazone double bond is ensured by:

  • pH Control: Maintaining pH 5–6 during hydrazone formation minimizes isomerization.

  • Low-Temperature Workup: Quenching at 0–5°C stabilizes the kinetic Z-product .

  • Crystallization: Recrystallization from ethanol/dichloromethane (1:1) enriches Z-isomer purity to >99%.

Industrial-Scale Adaptation

For kilogram-scale production:

  • Continuous Flow Reactors: Reduced reaction time by 40% (12 → 7 hours) for thiazole synthesis .

  • In-Line Analytics: FTIR monitors hydrazone formation in real-time, reducing batch failures.

  • Green Chemistry: Ethanol is replaced with 2-methyltetrahydrofuran, improving E-factor by 22% .

Comparative Analysis of Synthetic Routes

ParameterBatch Method (Lab)Flow Chemistry (Industrial)
Thiazole Yield78%85%
Hydrazone Purity98.2%99.1%
Total Time24 hours14 hours
Solvent Waste120 L/kg65 L/kg

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazol and thiazole compounds exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential activity against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Properties

Compounds containing hydrazone linkages have been explored for their anticancer activities. The structural similarity to known anticancer agents suggests that (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one may exhibit cytotoxic effects against cancer cell lines. Preliminary studies are needed to evaluate its efficacy in vitro and in vivo against various cancer types .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Further research into its mechanism of action is essential to validate these effects .

Pesticidal Activity

The compound's structural components indicate potential use as a pesticide or herbicide. Similar thiazole-based compounds have demonstrated effective herbicidal activity, which could be explored further for agricultural applications . The efficacy against specific pests or weeds could be investigated through field trials.

Dyeing Agents

Due to its vibrant color properties associated with nitrophenyl groups, the compound may find applications as a dye or pigment in textiles and plastics. The stability of the compound under different environmental conditions would need to be assessed for commercial viability .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Exhibited growth inhibition against bacteria
Anticancer Properties Potential cytotoxicity against cancer cells
Anti-inflammatory Effects Modulation of inflammatory markers observed
Pesticidal Activity Effective herbicidal properties noted
Material Science Potential as a dye in textile applications

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound shares a pyrazolone core with several analogs but differs in substituent composition and spatial arrangement. Key comparisons include:

Compound Class Substituents Key Structural Differences vs. Target Compound Reference
Pyrazolone derivatives 4-(4-Methoxybenzylidene), 5-methyl, 2-phenyl Lacks thiazole ring; methoxy at para position (vs. ortho)
Thiazole-pyrazole hybrids 4-(4-Chloro/fluorophenyl)-thiazole, triazole substituents Nitro group absent; halogenated aryl vs. nitrophenyl
Polyfluoroalkyl-pyrazolones 5-(Heptafluoropropyl), 4-(4-methylphenyl)hydrazinylidene Fluoroalkyl chains replace thiazole; no nitro group
Nitroaryl derivatives 2-(4-Nitrophenyl), piperazinyl-ethylamino substituents Nitro at para (vs. meta); different heterocyclic systems

Physicochemical Properties

  • Melting Points: Pyrazolone derivatives with nitro groups (e.g., ’s Compound 9b) exhibit melting points between 137–198°C, influenced by substituent polarity and crystallinity.
  • Solubility: The 2-methoxyphenyl group may enhance solubility in polar solvents compared to non-polar substituents (e.g., methyl or fluoroalkyl groups in ) .
  • Planarity : Thiazole-containing compounds (e.g., ) often exhibit partial planarity, which could enhance π-π stacking interactions in the target compound .

Research Findings and Trends

  • Electronic Effects : The meta-nitro group (vs. para) may alter charge distribution, affecting binding to biological targets .
  • Fluorine vs. Nitro : Polyfluoroalkyl analogs () show high metabolic stability, whereas nitro groups may confer redox activity, highlighting a trade-off in drug design .

Biological Activity

The compound (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 314290-78-3) is a hydrazone derivative that exhibits a range of biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C21H19N5O3S
  • Molecular Weight : 421.47 g/mol
  • IUPAC Name : 4-[(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

Structural Representation

The structure of the compound includes a pyrazolone core linked to a thiazole and hydrazone moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Hydrazones, including this compound, have been reported to possess significant antimicrobial properties. A review highlighted that various hydrazone derivatives exhibit activity against bacteria and fungi. For example, compounds with similar structures showed effective inhibition against Candida albicans with minimum inhibitory concentration (MIC) values as low as 125 μg/mL .

Anticancer Potential

Research indicates that hydrazone derivatives can act as potential anticancer agents. In vitro studies have shown that certain hydrazones exhibit antiproliferative activity against various cancer cell lines. For instance, aryl hydrazone derivatives have demonstrated IC50 values ranging from 6.7 nM to 17 μM against breast cancer cell lines such as MDA-MB 231 and MCF-7 . The specific compound under discussion may share similar mechanisms due to its structural features.

Anti-inflammatory Effects

Hydrazones are also recognized for their anti-inflammatory properties. The presence of the thiazole ring in this compound may enhance its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Hydrazones can act as enzyme inhibitors or receptor modulators, influencing pathways involved in cell proliferation and inflammation . The precise molecular interactions remain an area for further investigation.

Case Study: Antimicrobial Evaluation

A study focused on synthesizing a series of hydrazone derivatives similar to the compound found notable antibacterial effects against Gram-positive and Gram-negative bacteria. The study reported that modifications in the hydrazone structure significantly impacted antimicrobial potency .

Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Candida albicans
AnticancerIC50 values ranging from 6.7 nM to 17 μM against breast cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and selectivity?

The synthesis of this compound involves sequential reactions such as hydrazone formation, cyclization, and functional group modifications. Critical factors include:

  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) promote hydrazone formation, as seen in analogous pyrazole syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction kinetics for cyclization steps .
  • Reaction monitoring : Thin-layer chromatography (TLC) and in situ NMR can track intermediates and minimize side products .
  • Purification methods : Recrystallization from solvent mixtures (e.g., DMF:EtOH) improves purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is required:

  • NMR spectroscopy : ¹H/¹³C NMR identifies hydrazinylidene and thiazole proton environments, though Z/E isomerism may complicate interpretation .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z-configuration of the hydrazinylidene group) and validates spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) when confirming the structure?

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Detects dynamic equilibria between tautomers .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., (Z)-4-[(3-aminonaphthalen-2-ylamino) derivatives) .
  • Computational validation : Density functional theory (DFT) predicts NMR chemical shifts, aligning experimental and theoretical data .

Q. What methodologies are recommended for analyzing the crystal structure and intermolecular interactions of this compound?

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and π-π stacking between the thiazole and nitrophenyl groups .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O hydrogen bonds) .
  • Database mining : Compare with Cambridge Structural Database entries (e.g., pyrazol-3-one derivatives) to identify packing motifs .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with pyrazolone-binding sites) using hybrid pyrazole-triazole scaffolds as templates .
  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiazole and hydrazinylidene moieties .
  • Solvent effect modeling : COSMO-RS predicts solubility and reaction pathways in different solvents .

Q. What strategies can be employed to investigate the biological activity of this compound, given its structural complexity?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., nitro group on the phenyl ring) to assess cytotoxicity or antimicrobial activity .
  • In vitro assays : Use pyrazolone-specific protocols (e.g., β-lactamase inhibition assays) due to known bioactivity of similar compounds .
  • Metabolic stability testing : Evaluate oxidative stability of the hydrazinylidene group using liver microsome models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.